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Compound of Interest

Compound Name: 1-Heptadecene

Cat. No.: B7770497 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 1-
heptadecene, a long-chain alkene of interest in various fields of chemical research. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This guide includes detailed experimental protocols, tabulated

spectral data, and a workflow diagram for spectroscopic analysis.

Introduction to 1-Heptadecene
1-Heptadecene (C₁₇H₃₄) is an unsaturated hydrocarbon with a terminal double bond.[1] Its

long aliphatic chain and terminal alkene functionality give rise to characteristic spectral features

that are instrumental in its identification and characterization. Understanding these spectral

properties is crucial for its application in research and development.

Experimental Protocols
The following sections detail the methodologies for acquiring the NMR, IR, and Mass Spectra

of 1-heptadecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra were acquired to elucidate the chemical structure of 1-
heptadecene.
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Sample Preparation: A sample of 1-heptadecene (approximately 5-10 mg) was dissolved in

deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane

(TMS) was used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: Spectra were recorded on a Varian Mercury plus spectrometer operating at

a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[2]

¹H NMR Acquisition: Proton NMR spectra were acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.[3] Key parameters included a spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A

sufficient number of scans were accumulated to obtain a high-quality spectrum due to the

low natural abundance of the ¹³C isotope.[4]

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier

transformation. Phase and baseline corrections were applied to the resulting spectra.

Chemical shifts were reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
IR spectroscopy was utilized to identify the functional groups present in 1-heptadecene.

Sample Preparation: As 1-heptadecene is a liquid at room temperature, the spectrum was

obtained using the neat liquid film method. A single drop of the neat liquid was placed

between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to

create a thin film.[5][6]

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The

sample was then placed in the instrument's sample holder, and the sample spectrum was

acquired. The spectrum was typically recorded over a range of 4000-400 cm⁻¹.
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Data Processing: The final spectrum was presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern

of 1-heptadecene.

Sample Introduction: For a volatile liquid like 1-heptadecene, the sample was introduced

into the mass spectrometer via Gas Chromatography (GC-MS). This allows for separation

from any minor impurities before introduction into the mass spectrometer.

Instrumentation: A GC-MS system, such as a HITACHI M-80B, was used.[1]

Ionization Method: Electron Ionization (EI) was used as the ionization method, with a

standard electron energy of 70 eV.[1]

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition and Processing: The mass spectrum was recorded, plotting the relative

abundance of ions against their m/z values. The molecular ion peak and the fragmentation

pattern were analyzed to confirm the molecular weight and deduce structural information.

Spectral Data
The following tables summarize the key spectral data for 1-heptadecene.

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.80 ddt 1H -CH=CH₂

~4.95 m 2H -CH=CH₂

~2.04 q 2H -CH₂-CH=CH₂

1.25 br s 26H -(CH₂)₁₃-

0.88 t 3H -CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

139.18 CH=CH₂

114.10 CH=CH₂

33.91 CH₂-CH=CH₂

32.02 -(CH₂)n-

29.78 -(CH₂)n-

29.61 -(CH₂)n-

29.46 -(CH₂)n-

29.26 -(CH₂)n-

29.06 -(CH₂)n-

22.77 -CH₂-CH₃

14.13 -CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.[1]

IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3077 Medium =C-H Stretch (alkene)

2924 Strong
-C-H Asymmetric Stretch

(alkane)

2853 Strong
-C-H Symmetric Stretch

(alkane)

1641 Medium C=C Stretch (alkene)

1465 Medium -CH₂- Scissoring (bending)

991, 909 Strong
=C-H Out-of-plane Bending

(alkene)

These values are characteristic for terminal alkenes and long-chain alkanes.

Mass Spectrometry Data
m/z Relative Abundance (%) Assignment

238 Low [M]⁺ (Molecular Ion)

43 100 [C₃H₇]⁺ (Base Peak)

41 ~97 [C₃H₅]⁺

55 ~89 [C₄H₇]⁺

57 ~75 [C₄H₉]⁺

83 ~63 [C₆H₁₁]⁺

Ionization: Electron Ionization (EI) at 70 eV.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 1-heptadecene.
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Spectroscopic analysis workflow.

Conclusion
The collective spectral data from NMR, IR, and Mass Spectrometry provide a detailed and

consistent structural characterization of 1-heptadecene. The ¹H and ¹³C NMR spectra confirm

the presence and connectivity of the terminal alkene and the long aliphatic chain. The IR

spectrum corroborates the existence of the key functional groups, namely the C=C double

bond and the alkane C-H bonds. Finally, the mass spectrum confirms the molecular weight and

provides a characteristic fragmentation pattern. This comprehensive spectral dataset serves as

a valuable reference for the identification and further investigation of 1-heptadecene in various

scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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